6-Fluoro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. This compound features a fluorine atom at the sixth position and an iodine atom at the third position of the imidazo[1,2-a]pyridine framework. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
The compound can be synthesized through various methods, including regioselective iodination reactions and other synthetic pathways that incorporate halogenation and functional group modifications.
6-Fluoro-3-iodoimidazo[1,2-a]pyridine belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 6-fluoro-3-iodoimidazo[1,2-a]pyridine typically involves:
The ultrasound-assisted method is notable for its efficiency and sustainability, allowing for gram-scale synthesis with minimal environmental impact. The regioselectivity of the iodination at the C3 position is crucial for obtaining the desired product.
The molecular structure of 6-fluoro-3-iodoimidazo[1,2-a]pyridine can be represented as follows:
The structure features:
Crystallographic studies may provide detailed insights into bond lengths and angles, contributing to understanding its reactivity and interaction with biological targets.
6-Fluoro-3-iodoimidazo[1,2-a]pyridine can participate in various chemical reactions including:
These reactions can be optimized by varying reaction conditions such as temperature, solvent, and catalysts to enhance yield and selectivity.
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications affect biological activity.
Relevant data from studies indicate that these properties contribute significantly to its utility in synthetic chemistry and pharmacology .
6-Fluoro-3-iodoimidazo[1,2-a]pyridine has several scientific applications:
The imidazo[1,2-a]pyridine core is a bicyclic π-excessive heteroaromatic system that exhibits remarkable planarity and electronic delocalization. This fused ring structure comprises a six-membered pyridine moiety condensed with a five-membered imidazole ring, creating an electron-rich environment conducive to electrophilic substitutions and metal coordination. The core’s inherent dipole moment (≈3.5 D) facilitates strong dipole-dipole interactions with biological targets, while its pKa range (3.5–5.5) enables protonation/deprotonation under physiological conditions [2].
In 6-Fluoro-3-iodoimidazo[1,2-a]pyridine, the fluorine atom at position 6 exerts a powerful -I inductive effect, reducing electron density at adjacent carbon centers. Simultaneously, the iodine atom at position 3 functions as both a leaving group and an orthogonal handle for metal-catalyzed cross-couplings. Computational analyses reveal this compound’s planar conformation (dihedral angle <5°) and predicted collision cross-section of 125.6 Ų for [M+H]⁺ adducts, indicating favorable membrane permeability [2].
Halogenation dramatically alters the physicochemical and reactivity profiles of heterocyclic compounds through three primary mechanisms:
Table 2: Halogen Effects in Representative Derivatives
Compound | Molecular Formula | Molecular Weight | Key Halogen-Dependent Properties |
---|---|---|---|
6-Fluoro-3-iodoimidazo[1,2-a]pyridine | C₇H₄FIN₂ | 262.02 | Orthogonal cross-coupling site (I); enhanced membrane permeability (F) |
Ethyl 8-bromo-6-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | C₁₀H₇BrFIN₂O₂ | 412.98 | Triple halogenation for sequential functionalization |
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | C₈H₅FN₂O₂ | 180.14 | Enhanced acidity (predicted pKa ≈ -1.0) via fluorine induction |
7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde | C₈H₅FN₂O | 164.14 | Fluorine-directed aldehyde reactivity |
The strategic incorporation of 6-fluoro and 3-iodo substituents transforms the imidazo[1,2-a]pyridine scaffold into a versatile pharmacophore building block with enhanced drug-like properties:
Table 3: Pharmacophore Applications of Key Derivatives
Derivative | Structural Features | Therapeutic Applications |
---|---|---|
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | Hydrogen-bonding carboxylate; metabolic-stabilizing fluorine | Kinase inhibitor core; antibiotic pharmacophore |
6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile | Triple functionalization (F, I, CN) | Anticancer scaffolds; kinase inhibitor precursors |
Ethyl 8-bromo-6-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | Halogen-rich multifunctional core | Protease-targeted agents; antiviral compounds |
The synergistic combination of 6-fluoro and 3-iodo groups creates a pharmacophore with balanced lipophilicity (cLogP ≈ 2.1) and polar surface area (35–45 Ų), aligning with Lipinski’s criteria for drug-likeness. This molecular architecture supports the development of targeted therapies against oncological, infectious, and neurological disorders, establishing 6-fluoro-3-iodoimidazo[1,2-a]pyridine as an indispensable scaffold in contemporary medicinal chemistry [1] [3] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7